molecular formula C10H6N2OS2 B2530694 5-(1-Benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol CAS No. 1248733-15-4

5-(1-Benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol

Cat. No. B2530694
CAS RN: 1248733-15-4
M. Wt: 234.29
InChI Key: BJWFEMYFBOTDHL-UHFFFAOYSA-N
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Description

5-(1-Benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol is a compound derived from benzo[b]thiophene, which is a sulfur-containing heterocycle. The oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, is known for its presence in compounds with various biological activities. The thiol group attached to the oxadiazole ring can potentially be involved in chemical reactions that contribute to the biological activity of these compounds .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves the conversion of an acid hydrazide, which can be obtained from cinnamic acid, into various heterocyclic compounds. For instance, treatment of an acid hydrazide with formic acid and subsequent refluxing with phosphorous pentoxide or phosphorous pentasulphide can yield 1,3,4-oxadiazoles and thiadiazoles . Another approach involves dehydrative cyclization of N,N'-diacylhydrazines in the presence of phosphorous oxychloride to obtain 2,5-disubstituted-1,3,4-oxadiazoles . These methods highlight the versatility of the synthetic routes towards the oxadiazole core.

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through various spectral analyses. Techniques such as 1H-NMR, IR, UV-Vis, and mass spectrometry are employed to elucidate the structure and confirm the successful synthesis of the desired compounds . These techniques provide detailed information about the molecular framework and the substitution pattern on the oxadiazole ring.

Chemical Reactions Analysis

The thiol group in this compound and related compounds can undergo various chemical reactions. For example, it can be used as a reactive site for further functionalization or as a key moiety in biological interactions. The presence of the thiol group can also influence the reactivity of the oxadiazole ring, making these compounds suitable for a range of chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by the substituents on the oxadiazole ring and the presence of the thiol group. These properties are crucial for determining the compound's solubility, stability, and reactivity, which in turn affect their potential biological activity and applications in medicinal chemistry .

Biological Activity and Case Studies

Several studies have been conducted to evaluate the biological activities of 1,3,4-oxadiazole derivatives. For instance, compounds bearing the oxadiazole moiety have been screened for antimicrobial activity against various bacterial strains and fungi, showing promising results . Additionally, some derivatives have been tested for their inhibitory activity against enzymes like butyrylcholinesterase, which is relevant in the context of neurodegenerative diseases . These case studies demonstrate the potential of 1,3,4-oxadiazole derivatives as bioactive molecules.

Scientific Research Applications

Corrosion Inhibition

5-(1-Benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives demonstrate significant corrosion inhibition properties. In a study by Ammal et al. (2018), 1,3,4-oxadiazole derivatives were synthesized and tested for their ability to inhibit corrosion in mild steel within sulphuric acid environments. These derivatives, including variants like MBIMOT, EBIMOT, and PBIMOT, showed an increased charge transfer resistance, suggesting the formation of a protective layer on mild steel. This was further supported by SEM micrographs and polarization studies, indicating a mixed-type behavior of these inhibitors. The adsorption characteristics conformed to the Langmuir adsorption isotherm, suggesting a mix of physisorption and chemisorption on the mild steel surface (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been extensively studied. Naganagowda and Petsom (2011) synthesized derivatives from 3-chloro-1-benzothiophene-2-carbohydrazide and evaluated their antibacterial activity. These compounds exhibited significant antimicrobial effects against various pathogens, highlighting their potential in the development of new antimicrobial agents (Naganagowda & Petsom, 2011).

Anticancer Potential

Research by Zhang et al. (2005) identified a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d), from a series of 1,2,4-oxadiazole derivatives. This compound demonstrated activity against several breast and colorectal cancer cell lines, suggesting its potential as an anticancer agent. The identification of TIP47, an IGF II receptor binding protein, as the molecular target of this compound underscores its relevance in cancer treatment research (Zhang et al., 2005).

Optoelectronic Applications

Thiophene substituted 1,3,4-oxadiazole derivatives, including those related to this compound, have been explored for their optoelectronic properties. A study by Naik et al. (2019) investigated the photophysical properties of these derivatives, highlighting their potential in photonic, sensor, and optoelectronic device applications. The study focused on understanding the dipole moments and HOMO-LUMO energy gaps, which are crucial for their application in optoelectronics (Naik, Maridevarmath, Khazi, & Malimath, 2019).

Mechanism of Action

properties

IUPAC Name

5-(1-benzothiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2OS2/c14-10-12-11-9(13-10)8-5-6-3-1-2-4-7(6)15-8/h1-5H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWFEMYFBOTDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=NNC(=S)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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